molecular formula C10H14N2O2 B2965915 2-Methyl-6-[(oxolan-2-yl)methoxy]pyrazine CAS No. 2197638-25-6

2-Methyl-6-[(oxolan-2-yl)methoxy]pyrazine

Numéro de catalogue: B2965915
Numéro CAS: 2197638-25-6
Poids moléculaire: 194.234
Clé InChI: XWDLCXAQEKJHCA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“2-Methyl-6-[(oxolan-2-yl)methoxy]pyrazine” is a chemical compound with the molecular formula C6H8N2O . It is also known as 2-Methoxy-6-methylpyrazine . This compound is used as a flavoring agent and has a nutty type odor .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, substituted with a methoxy group at the 2nd position and a methyl group at the 6th position . The molecular weight of this compound is 124.1405 .


Chemical Reactions Analysis

Specific chemical reactions involving “this compound” are not available in the sources I found. Pyrazines, in general, can undergo various reactions such as hydrogenation, acylation, and halogenation .


Physical and Chemical Properties Analysis

“this compound” is a colorless clear liquid . It has a boiling point of 170.00 to 171.00 °C at 760.00 mm Hg and a vapor pressure of 1.931000 mmHg at 25.00 °C . It is soluble in alcohol and water (7665 mg/L at 25 °C) .

Applications De Recherche Scientifique

Determination and Analysis of Methoxypyrazines in Wines

Determination of Methoxypyrazines in Red Wines : Methoxypyrazines, including 2-Methyl-6-[(oxolan-2-yl)methoxy]pyrazine, contribute significantly to the aroma and flavor of red wines. A study by Allen, Lacey, and Boyd (1994) in the Journal of Agricultural and Food Chemistry reported the quantitative analysis of methoxypyrazines in Australian, New Zealand, and Bordeaux wines. Their findings highlight the importance of these compounds in influencing wine flavor, identifying concentrations that exceed sensory detection thresholds and thereby contribute to wine's characteristic tastes (Allen, Lacey, & Boyd, 1994).

Role in Wine Aroma and Flavor

Methoxypyrazines in Sauvignon Blanc Grapes and Wines : Lacey, Allen, Harris, and Brown (1991) in their research published in the American Journal of Enology and Viticulture, explored the presence of methoxypyrazines in Sauvignon Blanc grapes and wines. Their work underscores the role of this compound in contributing to the distinct aromatic profiles of wines, further emphasizing its impact on wine quality and consumer preferences (Lacey, Allen, Harris, & Brown, 1991).

Photophysical Properties and Applications

Synthesis and Photophysical Properties of Pyrazine-Based Chromophores : Hoffert, Durand, Gauthier, Guen, and Achelle (2017) in the European Journal of Organic Chemistry discuss the synthesis and properties of pyrazine-based chromophores. Their study provides insights into the utility of pyrazine derivatives, including this compound, in developing materials with potential applications in organic electronics and photonics, highlighting their strong emission solvatochromism and intramolecular charge transfer capabilities (Hoffert, Durand, Gauthier, Guen, & Achelle, 2017).

Influence on Grapes and Musts

Methoxypyrazine Analysis and Influence on Viticultural and Enological Procedures : Sidhu, Lund, Kotseridis, and Saucier (2015) in Critical Reviews in Food Science and Nutrition review the impact of viticultural and enological practices on methoxypyrazine levels in grapes, musts, and wines. Their comprehensive analysis sheds light on the factors affecting the sensory attributes of wines, attributable to methoxypyrazines, and discusses methods for their analysis, offering valuable insights for wine production and quality enhancement (Sidhu, Lund, Kotseridis, & Saucier, 2015).

Mécanisme D'action

The mechanism of action for “2-Methyl-6-[(oxolan-2-yl)methoxy]pyrazine” is not explicitly mentioned in the sources I found. As a flavoring agent, it likely interacts with olfactory receptors to produce a nutty aroma .

Orientations Futures

The future directions for “2-Methyl-6-[(oxolan-2-yl)methoxy]pyrazine” are not explicitly mentioned in the sources I found. Given its use as a flavoring agent, future research could explore new food and beverage applications, or investigate its potential uses in other industries .

Propriétés

IUPAC Name

2-methyl-6-(oxolan-2-ylmethoxy)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-8-5-11-6-10(12-8)14-7-9-3-2-4-13-9/h5-6,9H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDLCXAQEKJHCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)OCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.